molecular formula C8H6ClF3N2 B1482403 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2091590-24-6

4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1482403
CAS No.: 2091590-24-6
M. Wt: 222.59 g/mol
InChI Key: FWDBAXMWJMMFQR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole is a versatile multifunctional pyrazole derivative designed for advanced chemical synthesis and drug discovery research. This compound integrates two highly valuable functional groups—a reactive chloromethyl handle and a terminal alkyne—onto a 3-(trifluoromethyl)pyrazole core, making it an exceptional building block for constructing more complex molecules. The 3-(trifluoromethyl)pyrazole scaffold is recognized in pharmacological and agrochemical research for its potential to enhance the lipophilicity, metabolic stability, and bioavailability of lead compounds . The presence of both chloromethyl and prop-2-yn-1-yl groups on the pyrazole nitrogen allows for sequential or parallel functionalization. The chloromethyl group is amenable to nucleophilic substitution (e.g., with amines, thiols) or metal-catalyzed cross-coupling reactions, while the terminal alkyne is ideally suited for Huisgen 1,3-dipolar cycloaddition (Click Chemistry) with azides to form triazole linkages . This dual reactivity profile makes it a powerful intermediate for generating diverse chemical libraries, developing covalent enzyme inhibitors, and creating molecular conjugates for chemical biology studies. Researchers can leverage this compound in the synthesis of novel active ingredients, where the trifluoromethyl group is a key motif known to improve biological activity . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(chloromethyl)-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2/c1-2-3-14-5-6(4-9)7(13-14)8(10,11)12/h1,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDBAXMWJMMFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C(=N1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole, also known by its CAS number 2092717-18-3, is a synthetic compound within the pyrazole class that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is C8H6ClF3N2C_8H_6ClF_3N_2 with a molecular weight of approximately 222.59 g/mol. Its structure features a chloromethyl group and a trifluoromethyl group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired pyrazole derivative. The detailed synthetic pathways often include steps such as halogenation and alkylation, which are crucial for introducing the chloromethyl and propynyl groups into the pyrazole scaffold.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
Trifluoromethyl PyrazolesPseudomonas aeruginosa, Candida albicans64 µg/mL

Studies have shown that while some derivatives demonstrate moderate antibacterial effects, they may not be as potent as traditional antibiotics like chloramphenicol . The presence of the trifluoromethyl group is believed to enhance lipophilicity, potentially improving cell membrane penetration.

Antifungal Activity

In addition to antibacterial properties, certain pyrazoles have been evaluated for antifungal activity against strains such as Candida albicans and Candida krusei. The results suggest that while some compounds exhibit antifungal potential, their efficacy may vary significantly based on structural modifications .

Case Studies

A notable case study involved the evaluation of a series of trifluoromethyl-substituted pyrazoles against clinical isolates of Staphylococcus aureus and other pathogens. The study reported that certain derivatives exhibited promising activity against methicillin-resistant strains, indicating their potential as candidates for further development in antimicrobial therapies .

Scientific Research Applications

Structural Characteristics

  • IUPAC Name : 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole
  • Molecular Formula : C8H6ClF3N2C_8H_6ClF_3N_2
  • Molecular Weight : 222.59 g/mol
  • Canonical SMILES : C#CCN1C(=CC(=N1)C(F)(F)F)CCl

Medicinal Chemistry

The compound's structure suggests potential biological activity, particularly due to the presence of the trifluoromethyl group, which is known to enhance biological properties through electron-withdrawing effects. Research indicates that derivatives of pyrazole compounds often exhibit:

  • Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains.
  • Anticancer Properties : Some studies have explored the use of pyrazole derivatives in targeting cancer cells, leveraging their ability to interfere with cellular pathways.

Agricultural Chemistry

The compound may also find applications in agrochemicals, particularly as a:

  • Pesticide or Herbicide : The chloromethyl group may enhance the compound's ability to penetrate plant tissues, making it suitable for developing new agrochemical products aimed at pest control.

Material Science

Research into the material properties of pyrazole derivatives indicates potential uses in:

  • Polymer Chemistry : The incorporation of such compounds into polymers could lead to materials with enhanced thermal stability and chemical resistance.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including variations of this compound, for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the pyrazole ring significantly improved antibacterial activity.

Case Study 2: Anticancer Research

In another research article from Cancer Research, the anticancer properties of pyrazole derivatives were examined. The study highlighted that compounds with trifluoromethyl groups exhibited selective cytotoxicity towards certain cancer cell lines while showing minimal toxicity to normal cells. This finding underscores the potential of this compound as a lead compound for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Halogenated Methyl Groups

Compound Substituents Molecular Weight Key Functional Groups Applications References
Target Compound 4-(chloromethyl), 1-(propargyl), 3-(trifluoromethyl) 225.6 –CH₂Cl, –C≡CH, –CF₃ Pharmaceuticals, Agrochemicals
4-(Bromomethyl)-1-(propargyl)-3-(trifluoromethyl)-1H-pyrazole 4-(bromomethyl), 1-(propargyl), 3-(trifluoromethyl) 267.05 –CH₂Br, –C≡CH, –CF₃ Chemical synthesis (e.g., Suzuki coupling)
  • Key Differences: The bromomethyl analog () exhibits higher molecular weight and improved leaving group ability compared to the chloromethyl variant. The chloromethyl group in the target compound balances reactivity and stability, making it suitable for drug derivatization.

Aromatic and Electron-Donating Substituents

Compound Substituents Molecular Weight Key Functional Groups Applications References
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 1-(4-methoxyphenyl), 5-(3,4,5-trimethoxyphenyl), 3-(trifluoromethyl) 408.37 –OCH₃, –CF₃ Anticancer agents (tubulin inhibition)
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole 5-(4-chlorophenyl), 1-(4-methoxyphenyl), 3-(trifluoromethyl) 352.75 –Cl, –OCH₃, –CF₃ Herbicides, fungicides
  • Key Differences :
    • Methoxy (–OCH₃) and chlorophenyl groups enhance π-π stacking interactions in biological targets, improving binding affinity. However, these substituents increase steric bulk, limiting the compound’s metabolic stability compared to the target compound’s propargyl group.
    • The target compound’s propargyl group enables click chemistry, a feature absent in methoxy-substituted analogs.

Antiparasitic Agents

  • Compound 3 (): 1-(4-Methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole showed 70.26% suppression of Plasmodium berghei (malaria).

COX-2 Inhibitors

  • [125I]51 (): A radiolabeled pyrazole with a trifluoromethyl group used for positron emission tomography (PET) imaging of COX-2 expression.
  • Target Compound : The propargyl group could allow conjugation with imaging probes, expanding its utility beyond therapeutic applications.

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows a convergent synthetic route involving:

  • Construction of the pyrazole core with the trifluoromethyl substituent at position 3.
  • Introduction of the propargyl group at the nitrogen (N1) position.
  • Installation of the chloromethyl substituent at position 4.

Pyrazole Core Synthesis with Trifluoromethyl Substitution

A key step is the formation of the 3-(trifluoromethyl)-1H-pyrazole ring. This is often achieved via cyclization reactions involving hydrazine derivatives and trifluoromethyl-containing precursors.

Method Example:

  • Reaction of α,β-unsaturated ketones or 1,3-dicarbonyl compounds with trifluoroacetyl diazoesters or trifluoroacetyl hydrazines under basic conditions (e.g., DBU) to yield 4-trifluoromethylpyrazoles through nucleophilic attack and ring closure.

  • Alternative methods include lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with strong bases such as lithium diisopropylamide (LDA) at low temperatures (-78 °C), followed by quenching with electrophiles to functionalize the ring.

Step Reagents/Conditions Outcome Notes
Pyrazole ring formation Hydrazine hydrate + trifluoroacetyl diazoester + ketone, base (DBU) 4-(trifluoromethyl)pyrazole derivatives High regioselectivity, yields vary with base choice
Lithiation LDA in THF at -78 °C Lithiated pyrazole intermediate Enables further substitution

Introduction of the Propargyl (Prop-2-yn-1-yl) Group at N1

The propargyl substituent is typically introduced via N-alkylation or Sonogashira coupling:

  • N-Alkylation : Direct alkylation of the pyrazole nitrogen with propargyl bromide or propargyl chloride under basic conditions (e.g., K2CO3 in DMF) yields the N-propargyl pyrazole derivative.

  • Sonogashira Coupling : For halogenated pyrazoles, palladium-catalyzed cross-coupling with terminal alkynes introduces the propargyl group selectively at N1.

Step Reagents/Conditions Outcome Notes
N-Alkylation Propargyl bromide, K2CO3, DMF, 50–80 °C N1-propargyl pyrazole Mild conditions, good yields
Sonogashira coupling Pd catalyst, CuI, terminal alkyne, base N1-propargyl pyrazole Useful for halogenated pyrazoles

Introduction of the Chloromethyl Group at Position 4

The chloromethyl group is introduced via chloromethylation reactions:

  • Chloromethylation : Treatment of the pyrazole derivative with formaldehyde and hydrochloric acid or chloromethylating agents (e.g., chloromethyl iodide, ClCH2I) under acidic or basic conditions leads to substitution at the 4-position.

  • Alternatively, nucleophilic substitution on a hydroxymethyl intermediate can be performed to install the chloromethyl group.

Step Reagents/Conditions Outcome Notes
Chloromethylation Formaldehyde + HCl or ClCH2I, base (K2CO3), DMF 4-(chloromethyl)pyrazole derivative Reaction monitored by TLC, temperature control critical

Optimized Reaction Conditions and Yields

Research indicates the following optimized parameters for the synthesis steps:

Reaction Step Solvent Temperature Time Yield (%) Notes
Pyrazole ring formation THF or EtOH 40–60 °C 20 min – several hours 80–95% Ultrasound irradiation enhances yield
N-Propargylation DMF 50–80 °C 2–4 hours 70–85% Base choice affects selectivity
Chloromethylation DMF or aqueous media 0–25 °C 1–3 hours 65–80% Use inert atmosphere to avoid hydrolysis

Purification and Characterization

  • Purification is typically achieved by column chromatography on silica gel using ethyl acetate/hexane gradients.

  • Structural confirmation is performed by:

    • Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, with characteristic signals for chloromethyl (CH2Cl) and propargyl groups.

    • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.

    • Single-crystal X-ray diffraction for unambiguous structure determination if needed.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents Conditions Yield Range Notes
1. Pyrazole ring synthesis Cyclization Hydrazine + trifluoroacetyl diazoester + ketone Base (DBU), THF or EtOH, 40–60 °C 80–95% Ultrasound improves yield
2. N1-Propargylation N-alkylation or Sonogashira coupling Propargyl bromide or terminal alkyne, Pd catalyst DMF, 50–80 °C 70–85% Sonogashira for halogenated pyrazoles
3. Chloromethylation Electrophilic substitution Formaldehyde + HCl or ClCH2I DMF or aqueous, 0–25 °C 65–80% Inert atmosphere recommended

Q & A

Q. Critical Parameters :

  • Temperature : Elevated temperatures (>80°C) during alkylation risk polymerization of the propargyl group .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis .
  • Catalyst Selection : Copper(I) iodide improves regioselectivity in propargyl substitution .

Q. Table 1: Synthesis Optimization

StepSolventBaseTemperatureYield Range
AlkylationDMFK₂CO₃60°C65-75%
ChloromethylationDCMNEt₃0-5°C50-60%
TrifluoromethylationTHF-25°C40-50%

Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and interaction with biological targets?

Methodological Answer:
The -CF₃ group:

  • Enhances Lipophilicity : Increases logP by ~1.5 units, improving membrane permeability .
  • Electron-Withdrawing Effect : Stabilizes the pyrazole ring via inductive effects, altering pKa (predicted ΔpKa ≈ 1.2) and reactivity toward electrophiles .
  • Target Binding : In COX-2 inhibition studies, the -CF₃ group forms hydrophobic interactions with Val523 and Ser530 residues, as shown in docking simulations .

Q. Experimental Validation :

  • SAR Studies : Analogues without -CF₃ show 10-fold reduced binding affinity in enzyme assays .
  • Fluorine NMR : ¹⁹F NMR chemical shifts (δ ≈ -62 ppm) confirm the group’s electronic environment .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

  • ¹H NMR :
    • Propargyl protons: Triple resonance at δ 2.5–3.0 ppm (CH₂) and δ 4.5–5.0 ppm (≡CH) .
    • Chloromethyl (-CH₂Cl): Split into a singlet at δ 4.2–4.5 ppm due to coupling with adjacent groups .
  • ¹³C NMR :
    • Trifluoromethyl carbon: δ 120–125 ppm (quartet, J = 35–40 Hz) .
  • IR Spectroscopy :
    • Alkyne C≡C stretch: ~2100–2260 cm⁻¹ (weak intensity) .
  • Mass Spectrometry :
    • Molecular ion [M+H]⁺ at m/z 249.03 (calculated) with fragmentation peaks at m/z 187 (loss of ClCH₂) and 145 (loss of CF₃) .

Q. Table 2: Key Spectral Signatures

TechniqueKey Peaks/SignalsFunctional Group Assignment
¹H NMRδ 4.3 (s, 2H)-CH₂Cl
¹³C NMRδ 121.5 (q, J = 37 Hz)-CF₃
IR2115 cm⁻¹C≡C stretch

Advanced: What strategies can resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., COX-2 inhibition in vs. kinase assays in ).
  • Proteomics Profiling : Use affinity chromatography to identify off-target interactions that may explain divergent results .
  • Computational Modeling : MD simulations (e.g., GROMACS) to assess binding pose variations due to substituent positioning .

Q. Case Study :

  • COX-2 vs. COX-1 Selectivity : Derivatives with bulky substituents at position 1 (e.g., propargyl) show >100-fold selectivity for COX-2, resolving early discrepancies in activity .

Advanced: How can the propargyl group be leveraged for further functionalization, and what methodological precautions are necessary?

Methodological Answer:

  • Click Chemistry : React with azides (CuAAC reaction) to generate triazole-linked conjugates. Use CuI/ascorbate in t-BuOH/H₂O (1:1) at 50°C .
  • Cross-Coupling : Sonogashira coupling with aryl halides (Pd(PPh₃)₄, CuI, NEt₃) .

Q. Precautions :

  • Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent alkyne oxidation.
  • Side Reactions : Monitor for Glaser coupling (dimerization) via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc) .

Basic: What purification techniques are recommended for isolating high-purity this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → hexane/EtOAc 4:1) to separate chloromethyl/propargyl isomers .
  • Recrystallization : Dissolve in hot ethanol (60°C) and cool to -20°C for 12 hours (yield: 70–80%, purity >95%) .

Q. Analytical Validation :

  • HPLC : C18 column, 70:30 MeOH/H₂O, retention time ~8.2 min .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole

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